molecular formula C11H6FNO B14908636 3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde

3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde

Cat. No.: B14908636
M. Wt: 187.17 g/mol
InChI Key: VIWMABTXCYBEGD-UHFFFAOYSA-N
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Description

3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of an ethynyl group at the 3-position, a fluorine atom at the 5-position, and an aldehyde group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing immune responses and cellular processes . The ethynyl and fluorine groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde is unique due to the combination of the ethynyl and fluorine groups on the indole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H6FNO

Molecular Weight

187.17 g/mol

IUPAC Name

3-ethynyl-5-fluoro-1H-indole-2-carbaldehyde

InChI

InChI=1S/C11H6FNO/c1-2-8-9-5-7(12)3-4-10(9)13-11(8)6-14/h1,3-6,13H

InChI Key

VIWMABTXCYBEGD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(NC2=C1C=C(C=C2)F)C=O

Origin of Product

United States

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